

An In-depth Technical Guide to Benzyl (2-bromoethyl)carbamate

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Compound of Interest

Compound Name: *Benzyl (2-bromoethyl)carbamate*

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential applications of **Benzyl (2-bromoethyl)carbamate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

Benzyl (2-bromoethyl)carbamate is a carbamate derivative that serves as a versatile building block in organic chemistry.^[1] Its core properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}BrNO_2$	[2]
Molecular Weight	258.11 g/mol	[2]
CAS Number	53844-02-3	
Appearance	Off-white to light yellow solid ($<45^{\circ}C$), liquid ($>45^{\circ}C$)	
Melting Point	45 °C	
Boiling Point	361.1 °C at 760 mmHg	
Density	~1.4 g/cm ³	[1]
Solubility	Soluble in organic solvents, moderately soluble in water.	[1]
InChIKey	HREXFDIZSAUXBO- UHFFFAOYSA-N	[3]

Spectroscopic Data

While specific spectra for **Benzyl (2-bromoethyl)carbamate** are not readily available in public databases, typical spectroscopic characteristics for similar benzyl carbamate structures can be inferred.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic CH ₂ group (~5.1 ppm), and multiplets for the ethyl chain protons.
¹³ C NMR	Resonances for the aromatic carbons (125-140 ppm), the benzylic carbon (~67 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the ethyl chain.
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3300-3400 cm ⁻¹), C=O stretching of the carbamate (around 1700 cm ⁻¹), and C-O stretching.[4]
Mass Spectrometry	The molecular ion peak [M] ⁺ and/or [M+H] ⁺ would be expected, along with fragmentation patterns corresponding to the loss of the benzyl group or the bromoethyl moiety. The exact mass is 257.005127.[5]

Experimental Protocols

Synthesis of Benzyl (2-bromoethyl)carbamate

A common method for the synthesis of **Benzyl (2-bromoethyl)carbamate** involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[1]

Materials:

- 2-bromoethylamine hydrobromide
- Dioxane
- 1 M Sodium hydroxide (NaOH) solution

- Benzyl chloroformate
- Ether
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- A mixture of 2-bromoethylamine hydrobromide in dioxane is cooled in an ice bath.
- An aqueous solution of sodium hydroxide is added to the cooled mixture.
- Benzyl chloroformate is then added dropwise to the reaction mixture while maintaining the low temperature.
- The reaction is allowed to stir at a low temperature to facilitate the formation of the product.
- Upon completion, the reaction mixture is extracted with ether.
- The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the product.

Purification by Column Chromatography

Purification of the crude product can be achieved by silica gel column chromatography.[\[1\]](#)

Materials:

- Silica gel (200-300 mesh)
- Ethyl acetate
- Hexane
- Crude **Benzyl (2-bromoethyl)carbamate**

Procedure:

- Prepare a slurry of silica gel in a hexane/ethyl acetate solvent mixture.
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane.
- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain the purified **Benzyl (2-bromoethyl)carbamate**.

Applications in Research and Development Intermediate in Organic Synthesis

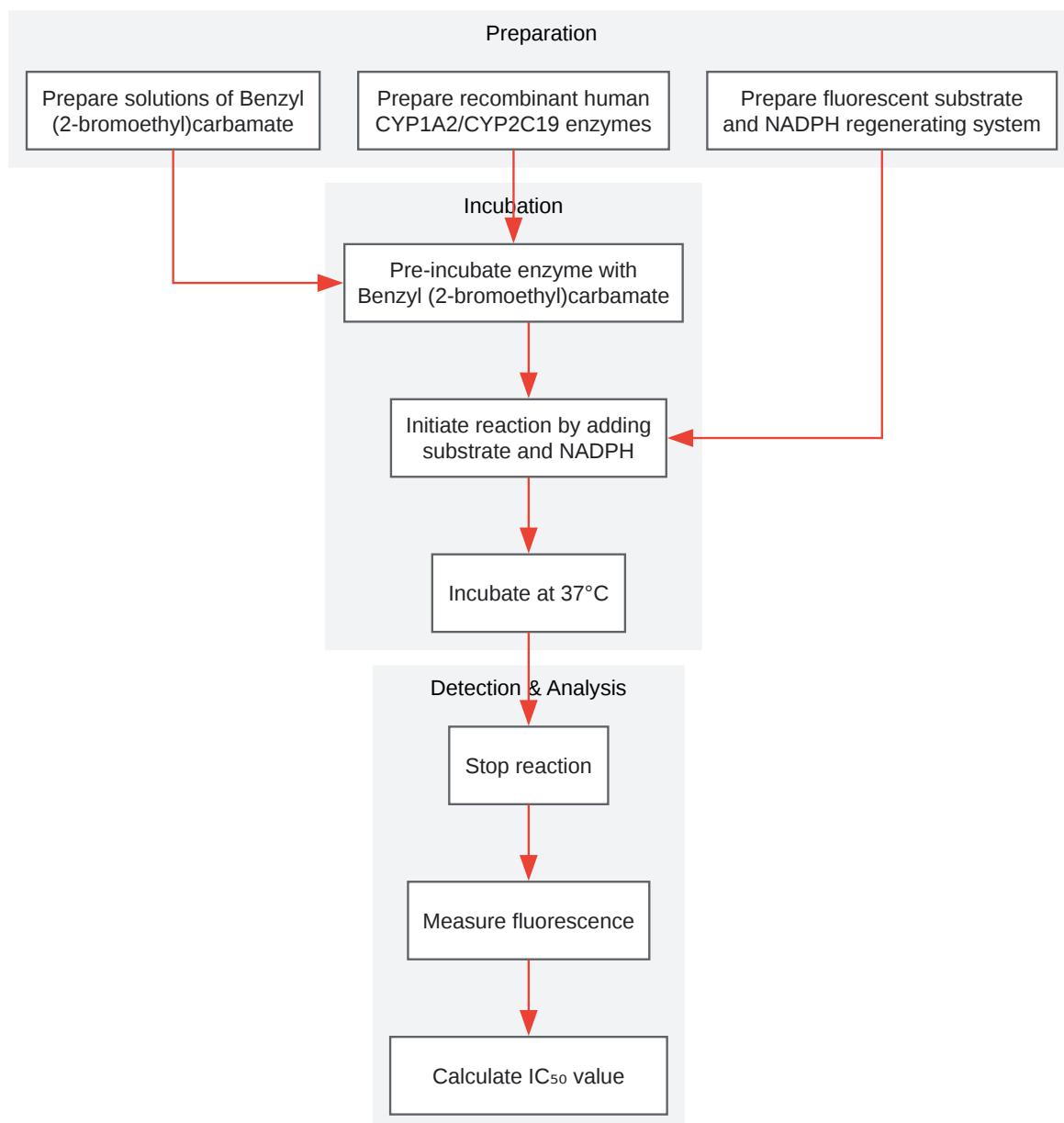
Benzyl (2-bromoethyl)carbamate is a valuable intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The presence of the bromine atom allows for nucleophilic substitution reactions, while the carbamate group serves as a protecting group for the amine.^[1] One notable application is in the synthesis of pyrrolidine derivatives through aza-Michael reactions.^[1]

Caption: Synthesis of Pyrrolidine Derivatives.

Enzyme Inhibition

Benzyl (2-bromoethyl)carbamate has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.^[1] These enzymes are crucial for the metabolism of a wide range of drugs, and their inhibition can lead to significant drug-drug interactions.

The following is a general workflow for assessing the inhibitory potential of **Benzyl (2-bromoethyl)carbamate** against CYP1A2 or CYP2C19.

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Caption: CYP450 Inhibition Assay Workflow.

A typical protocol for a CYP1A2 or CYP2C19 inhibition assay involves the following steps:

Materials:

- Recombinant human CYP1A2 or CYP2C19 enzymes
- A suitable fluorogenic substrate for the specific CYP isoform
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
- Potassium phosphate buffer (pH 7.4)
- **Benzyl (2-bromoethyl)carbamate** dissolved in a suitable solvent (e.g., DMSO)
- A known inhibitor for the specific CYP isoform as a positive control (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19)[6][7]
- 96-well microplate
- Fluorescence plate reader

Procedure:

- In a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the CYP enzyme.
- Add varying concentrations of **Benzyl (2-bromoethyl)carbamate** (or the positive control inhibitor) to the wells. Include a control with no inhibitor.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the substrate metabolism.

- Calculate the percent inhibition for each concentration of **Benzyl (2-bromoethyl)carbamate** and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This in-depth guide provides a solid foundation for understanding and utilizing **Benzyl (2-bromoethyl)carbamate** in a research and development setting. For further details on specific experimental conditions and safety precautions, it is recommended to consult the relevant literature and safety data sheets.

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